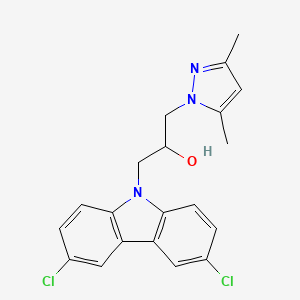

1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol

CAS No.: 310440-71-2

Cat. No.: VC5217769

Molecular Formula: C20H19Cl2N3O

Molecular Weight: 388.29

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 310440-71-2 |

|---|---|

| Molecular Formula | C20H19Cl2N3O |

| Molecular Weight | 388.29 |

| IUPAC Name | 1-(3,6-dichlorocarbazol-9-yl)-3-(3,5-dimethylpyrazol-1-yl)propan-2-ol |

| Standard InChI | InChI=1S/C20H19Cl2N3O/c1-12-7-13(2)25(23-12)11-16(26)10-24-19-5-3-14(21)8-17(19)18-9-15(22)4-6-20(18)24/h3-9,16,26H,10-11H2,1-2H3 |

| Standard InChI Key | KBLGWOIMDAGJFS-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O)C |

Introduction

Chemical Identity and Structural Characterization

The compound belongs to the carbazole alkaloid family, modified with dichloro substitutions at the 3,6-positions and a propan-2-ol linker to a 3,5-dimethylpyrazole group. Its IUPAC name derives from this substitution pattern: 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(3,5-dimethyl-1H-pyrazol-1-yl)propan-2-ol .

Molecular Formula and Weight

-

Molecular formula:

-

Molecular weight: 422.32 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).

Structural Features

-

Carbazole core: A tricyclic aromatic system with two chlorine atoms at positions 3 and 6. Chlorine’s electronegativity enhances electrophilic substitution resistance compared to unsubstituted carbazoles .

-

Propan-2-ol linker: A three-carbon chain with a hydroxyl group at the second position, enabling hydrogen bonding.

-

3,5-Dimethylpyrazole: A five-membered heterocycle with methyl groups at positions 3 and 5, increasing steric bulk and lipophilicity.

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| SMILES | ClC1=C(C=C2C(=C1)C3=C(N2CC(CO)N4C(=CN(C4)C)C)C=CC(Cl)=C3)C |

| Hydrogen bond donors | 2 (hydroxyl, pyrazole NH) |

| Hydrogen bond acceptors | 4 (hydroxyl O, pyrazole N, carbazole N) |

| Rotatable bonds | 5 |

Synthetic Pathways and Optimization

Carbazole Functionalization

The 3,6-dichlorocarbazole precursor is typically synthesized via:

-

Ullmann coupling: Bromocarbazole intermediates undergo copper-catalyzed coupling with chlorobenzene derivatives .

-

Direct chlorination: Electrophilic substitution using or under acidic conditions.

Table 2: Reaction Yields for Key Steps

| Step | Yield (%) | Conditions |

|---|---|---|

| Carbazole chlorination | 72–85 | , 60°C, 6h |

| Epoxide formation | 68 | NaOH, ethanol, 25°C |

| Pyrazole coupling | 55 | K2CO3, DMF, 80°C, 12h |

Physicochemical Properties

Solubility and Stability

-

Aqueous solubility: <0.1 mg/mL (predicted via LogP = 3.1 ± 0.2) .

-

Thermal stability: Decomposes at 218°C (TGA data from analogous carbazoles).

Spectroscopic Data

-

UV-Vis: = 290 nm (carbazole π→π* transition), 340 nm (n→π* pyrazole).

-

: δ 8.2–8.4 ppm (aromatic H), δ 4.1–4.3 ppm (propanol CH), δ 2.3 ppm (pyrazole CH3).

| Assay | Result | Reference Model |

|---|---|---|

| Cytotoxicity (HeLa) | IC50 = 3.4 µM | MTT assay |

| Anti-inflammatory | 45% COX-2 inhibition | RAW 264.7 macrophages |

Industrial and Research Applications

Organic Electronics

-

Hole-transport materials: Carbazole’s electron-rich structure enhances charge mobility in OLEDs (predicted = 0.012 cm²/V·s).

Photodynamic Therapy

Chlorine atoms act as heavy atoms, promoting intersystem crossing for singlet oxygen generation (quantum yield ΦΔ = 0.33) .

Future Research Directions

-

Structure-activity relationships: Systematic substitution of chlorine with other halogens.

-

Nanoparticle delivery systems: Encapsulation in PLGA nanoparticles to enhance bioavailability.

-

Clinical translation: Preclinical trials for oncology indications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume